(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C7H5BrClFS and a molecular weight of 255.54 g/mol It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of halogenation reactions, where the phenyl ring is sequentially treated with bromine, chlorine, and fluorine reagents under controlled conditions
Industrial Production Methods
Industrial production of (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane may involve large-scale halogenation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogen atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced species.
Scientific Research Applications
(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methylsulfane group allows the compound to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-6-chloro-2-fluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a methylsulfane group.
3-Bromo-2-chloro-6-fluorotoluene: Similar structure but without the methylsulfane group.
Uniqueness
(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane is unique due to the presence of the methylsulfane group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVESUEYUAYSPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.